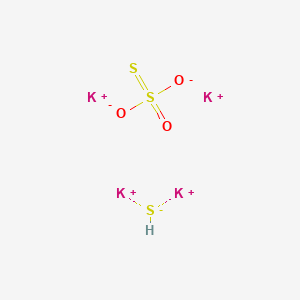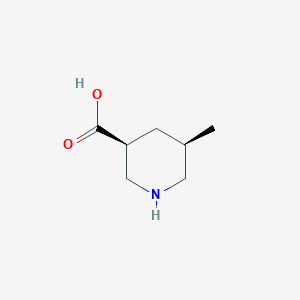
5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% (5-TFPP) is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in most organic solvents, and has a molecular weight of 250.3 g/mol. 5-TFPP has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to selectively interact with certain enzymes and receptors. In
Wissenschaftliche Forschungsanwendungen
5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% has been studied extensively in recent years due to its potential as a therapeutic agent and its ability to selectively interact with certain enzymes and receptors. It has been used as an inhibitor of cyclin-dependent kinases (CDKs), and has been found to be effective in inhibiting the growth of cancer cell lines. It has also been used to study the role of CDKs in the regulation of cell cycle progression. Additionally, 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% has been used to study the role of phosphoinositide 3-kinases (PI3Ks) and their role in regulating cell growth and differentiation.
Wirkmechanismus
The mechanism of action of 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% is not fully understood. However, it is believed to act as an inhibitor of CDKs and PI3Ks. By inhibiting these enzymes, 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% is able to inhibit the growth of cancer cells and regulate cell cycle progression. Additionally, 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% has been found to interact with certain receptors, such as the serotonin receptor, which may explain its potential as a therapeutic agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% are still being studied. However, it has been found to inhibit the growth of cancer cells and regulate cell cycle progression. Additionally, 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% has been found to interact with certain receptors, such as the serotonin receptor, which may explain its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% in lab experiments is its ability to selectively interact with certain enzymes and receptors. Additionally, it is relatively easy to synthesize and purify, making it a useful tool for studying the role of CDKs and PI3Ks in the regulation of cell growth and differentiation. The main limitation of 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% is that its mechanism of action is not fully understood, making it difficult to predict its effects in different contexts.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% in scientific research. These include further study of its mechanism of action and its interactions with different receptors, as well as its potential as a therapeutic agent. Additionally, further study of its effects on cell cycle progression and cancer cell growth could lead to new treatments for cancer. Finally, further research into the synthesis of 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% could lead to more efficient and cost-effective methods of production.
Synthesemethoden
The synthesis of 5-(2,4,6-Trifluorophenyl)pyridin-2-amine, 95% is most commonly achieved through the reaction of 2,4,6-trifluorophenylhydrazine and pyridine. This reaction yields a mixture of products, which can be separated by column chromatography using a suitable solvent. The desired product can then be isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
5-(2,4,6-trifluorophenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2/c12-7-3-8(13)11(9(14)4-7)6-1-2-10(15)16-5-6/h1-5H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTAIHCRJJIYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=C(C=C(C=C2F)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4,6-Trifluorophenyl)pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)
![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)








